molecular formula C14H13ClF3N5OS B3122681 N-allyl-N'-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea CAS No. 303151-93-1

N-allyl-N'-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea

Cat. No. B3122681
CAS RN: 303151-93-1
M. Wt: 391.8 g/mol
InChI Key: SNTGIWCDZSQOJW-UHFFFAOYSA-N
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Description

“N-allyl-N’-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea” is a chemical compound that has been mentioned in the context of agrochemical applications . It is used in the treatment of rice seeds for improved retention of agrochemicals, micronutrients, and colorants . It is also mentioned in the context of protoporphyrinogen IX oxidase (PPO) inhibitors, which are useful as herbicides .


Chemical Reactions Analysis

This compound is mentioned in the context of protoporphyrinogen IX oxidase (PPO) inhibitors . PPO inhibitors have been used for selective weed control since the 1960s . PPO catalyzes the last common step in chlorophyll and heme biosynthesis, which is the oxidation of protoporphyrinogen IX to protoporphyrin IX . Application of PPO-inhibiting herbicides results in the accumulation of protoporphyrinogen IX in the chloroplast and mitochondria, which is believed to leak into the cytosol where it is oxidized by a peroxidase .

Scientific Research Applications

Synthesis and Chemical Properties

  • N-allyl-N'-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea and related compounds have been studied for their synthesis and chemical properties. Research has explored various methods for the synthesis of imidazole derivatives, including direct methylation or trifluoroethylation of imidazole and pyridine derivatives, leading to high yields of the corresponding salts. This methodology is significant for the creation of room temperature ionic liquids (RTILs) (Zhang, Martin, & Desmarteau, 2003).

Catalytic Applications

  • The compound's derivatives have been utilized in catalytic applications, such as the gold(I)-catalyzed intramolecular hydroamination of N-allylic, N'-aryl ureas to form imidazolidin-2-ones. This reaction exhibits excellent yield and diastereoselectivity, highlighting the potential of these compounds in asymmetric synthesis and catalysis (Li, Song, & Widenhoefer, 2011).

Antitumor Activities

  • Imidazole acyl urea derivatives, which are structurally related to N-allyl-N'-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea, have been synthesized and evaluated for their antitumor activities. These compounds have shown promising results against human gastric carcinoma cell lines, indicating their potential in medicinal chemistry for developing new anticancer drugs (Zhu, 2015).

properties

IUPAC Name

1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methylimidazol-4-yl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N5OS/c1-3-4-19-12(24)22-10-7-21-13(23(10)2)25-11-9(15)5-8(6-20-11)14(16,17)18/h3,5-7H,1,4H2,2H3,(H2,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTGIWCDZSQOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-N'-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea
Reactant of Route 2
Reactant of Route 2
N-allyl-N'-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea
Reactant of Route 3
Reactant of Route 3
N-allyl-N'-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea
Reactant of Route 4
Reactant of Route 4
N-allyl-N'-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea
Reactant of Route 5
Reactant of Route 5
N-allyl-N'-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea
Reactant of Route 6
N-allyl-N'-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea

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